Benzyl 2-(Acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-yl-4-O-[2,3,4,6-tetra-O-acetyl-β-D-galactopyr
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Overview
Description
Benzyl 2-(Acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-yl-4-O-[2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl-2-deoxy-α-D-glucopyranoside is a complex carbohydrate derivative used primarily in glycoscience research. This compound is significant in the study of carbohydrate chemistry, glycan formation, and degradation, as well as protein-glycan interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(Acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-yl-4-O-[2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl-2-deoxy-α-D-glucopyranoside typically involves glycosylation reactions. One common method is the ZnI2-mediated cis-glycosylation of constrained glycosyl donors . This method is known for its efficiency and versatility in synthesizing oligosaccharides and glycoconjugates.
Industrial Production Methods
Industrial production of this compound often involves large-scale glycosylation processes, utilizing automated synthesizers to ensure precision and reproducibility. The use of ZnI2 as a catalyst in these reactions is common due to its ability to promote stereoselective glycosylation .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(Acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-yl-4-O-[2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl-2-deoxy-α-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: Often used to remove protecting groups or reduce specific functional groups.
Substitution: Common in modifying the glycosidic linkages or introducing new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like periodic acid or sodium periodate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve nucleophilic reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions include various glycosides, deprotected sugars, and modified carbohydrate derivatives .
Scientific Research Applications
Benzyl 2-(Acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-yl-4-O-[2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl-2-deoxy-α-D-glucopyranoside is widely used in:
Chemistry: For the synthesis of complex oligosaccharides and glycoconjugates.
Biology: In studying protein-glycan interactions and glycan-mediated cellular processes.
Medicine: As a tool in developing glycan-based therapeutics and diagnostics.
Industry: In the production of glycosylated products and biotechnological applications.
Mechanism of Action
The compound exerts its effects primarily through its interactions with glycan-binding proteins. These interactions can influence various biological pathways, including cell signaling, immune response, and pathogen recognition. The molecular targets often include lectins and glycosyltransferases, which play crucial roles in glycan biosynthesis and recognition .
Comparison with Similar Compounds
Similar Compounds
- 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-galactopyranose
- β-D-Galactosamine pentaacetate
- 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose
Uniqueness
Benzyl 2-(Acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-yl-4-O-[2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl-2-deoxy-α-D-glucopyranoside is unique due to its specific glycosidic linkages and the presence of multiple protecting groups, which make it a versatile intermediate in glycoscience research .
Properties
CAS No. |
71245-66-4 |
---|---|
Molecular Formula |
C₃₉H₄₉NO₁₅ |
Molecular Weight |
771.8 |
Origin of Product |
United States |
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